Cas no 908592-72-3 (Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)-)
908592-72-3 structure
Product Name:Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)-
CAS No:908592-72-3
MF:C19H15F3N2O2
MW:360.329815149307
CID:788351
PubChem ID:53401137
Update Time:2025-04-19
Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)-
- 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)aniline
- DTXSID90694816
- 908592-72-3
- DIKUQJOZKVUABH-UHFFFAOYSA-N
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- Inchi: 1S/C19H15F3N2O2/c20-19(21,22)17-11-13(24)3-10-18(17)26-16-8-6-15(7-9-16)25-14-4-1-12(23)2-5-14/h1-11H,23-24H2
- InChI Key: DIKUQJOZKVUABH-UHFFFAOYSA-N
- SMILES: FC(C1C=C(C=CC=1OC1C=CC(=CC=1)OC1C=CC(=CC=1)N)N)(F)F
Computed Properties
- Exact Mass: 360.10856221g/mol
- Monoisotopic Mass: 360.10856221g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 4
- Complexity: 433
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.5
- Topological Polar Surface Area: 70.5Ų
Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)- Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
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Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
908592-72-3 (Benzenamine, 4-[4-(4-aminophenoxy)phenoxy]-3-(trifluoromethyl)-) Related Products
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